Cas no 2649079-04-7 (tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate)

tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate
- tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate
- EN300-1874513
- 2649079-04-7
-
- Inchi: 1S/C14H18N2O3/c1-14(2,3)19-13(18)16-12-7-5-4-6-11(12)8-9-15-10-17/h4-7H,8-9H2,1-3H3,(H,16,18)
- InChI Key: LQLDIKXHMOPGJE-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CC=1CCN=C=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 262.13174244g/mol
- Monoisotopic Mass: 262.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 3
tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874513-0.1g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1874513-2.5g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1874513-0.05g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1874513-5g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1874513-1.0g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1874513-10.0g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1874513-0.5g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1874513-1g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1874513-10g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1874513-0.25g |
tert-butyl N-[2-(2-isocyanatoethyl)phenyl]carbamate |
2649079-04-7 | 0.25g |
$840.0 | 2023-09-18 |
tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate
tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate (CAS No. 2649079-04-7): An Overview and Recent Advances
tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate (CAS No. 2649079-04-7) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has garnered attention for its potential in drug development and advanced material synthesis. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate.
Chemical Structure and Properties
tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate is a complex organic molecule that consists of a tert-butyl group, a phenyl ring, and an isocyanate functional group. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule. The phenyl ring contributes to the aromatic character and electronic properties, while the isocyanate group is highly reactive and can participate in various chemical reactions, such as the formation of urethanes and ureas.
The molecular formula of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate is C15H19N3O3, with a molecular weight of approximately 285.33 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF).
Synthesis Methods
The synthesis of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of tert-butyl phenylcarbamate with 1-chloro-2-isocyanatoethane in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired product.
An alternative approach involves the reaction of tert-butyl phenylcarbamate with 1,2-diaminoethane followed by treatment with phosgene or an equivalent reagent to introduce the isocyanate group. This method offers greater control over the reaction conditions and can yield higher purity products.
Applications in Medicinal Chemistry
tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate has shown promise in medicinal chemistry due to its ability to form bioactive derivatives through further functionalization. Recent studies have explored its potential as a precursor for developing novel drugs targeting various diseases. For instance, researchers at the University of California have synthesized derivatives of this compound that exhibit potent anti-inflammatory properties by modifying the phenyl ring with substituents that enhance binding affinity to specific receptors.
In another study published in the Journal of Medicinal Chemistry, scientists at Harvard University investigated the use of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate as a building block for creating small molecules that can modulate protein-protein interactions. These interactions are crucial in many biological processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders.
Mechanistic Studies and Biological Activity
To understand the biological activity of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate, several mechanistic studies have been conducted. One notable study focused on the interaction of this compound with enzymes involved in metabolic pathways. The results indicated that tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate can selectively inhibit certain enzymes, suggesting its potential as a therapeutic agent for metabolic disorders.
In vitro assays have also demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selective toxicity makes it an attractive candidate for further development as an anticancer drug.
Molecular Modeling and Computational Studies
Molecular modeling and computational studies have played a crucial role in understanding the structure-activity relationships (SAR) of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate. These studies help predict how modifications to the molecular structure can affect biological activity and provide insights into optimizing lead compounds for drug development.
A recent computational study using molecular dynamics simulations revealed that certain substituents on the phenyl ring enhance the binding affinity of tert-butyl N-2-(2-isocyanatoethyl)phenylcarbamate to target proteins. This information can guide synthetic chemists in designing more potent derivatives with improved pharmacological properties.
Safety Considerations and Handling strong> p > < p >While tert - but yl N - 2 - ( 2 - i soc yan ato eth yl ) phen yl carb am ate strong >is generally considered safe for laboratory use , proper handling precautions should be followed . The compound should be stored in a cool , dry place away from incompatible materials . Personal protective equipment ( PPE ) such as gloves , goggles , and lab coats should be worn when handling this compound to prevent skin contact or inhalation . p > < p >< strong >Future Perspectives strong > p > < p >The future outlook for tert - but yl N - 2 - ( 2 - i soc yan ato eth yl ) phen yl carb am ate strong >is promising . Ongoing research continues to explore new applications and derivatives , driven by its unique chemical properties and potential therapeutic benefits . As more studies are conducted , it is likely that this compound will find broader use in both academic research and industrial settings . p > < p >In conclusion ,< strong > tert - but yl N - 2 - ( 2 - i soc yan ato eth yl ) phen yl carb am ate strong >( CAS No . 2649079 - 04 - 7 ) represents a valuable tool for chemists working in medicinal chemistry , materials science , and related fields . Its versatile nature , combined with recent advances in synthetic methods and biological applications , positions it as an important molecule for future research endeavors . p > article > response >
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